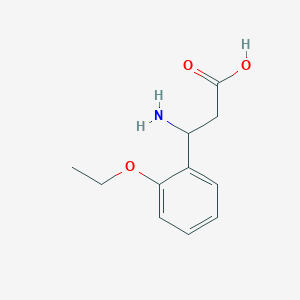

3-Amino-3-(2-ethoxyphenyl)propanoic acid

Description

Historical and Contemporary Significance of β-Amino Acids in Chemical Biology and Medicinal Chemistry

The journey of β-amino acids dates back to the early 20th century, with β-alanine being the first discovered. codeage.com Initially, they were largely considered non-proteinogenic amino acids, meaning they are not incorporated into proteins during translation. codeage.comnumberanalytics.com However, in recent decades, advancements in organic synthesis and biotechnology have unveiled their immense potential, leading to a surge of interest in their synthesis and application. numberanalytics.com

In contemporary science, β-amino acids are recognized as crucial macromolecules and vital building blocks for creating pharmaceutical and agrochemical target molecules. hilarispublisher.comresearchgate.nethilarispublisher.com Their unique structure, where the amino group is attached to the second carbon (the β-carbon) from the carboxyl group, imparts distinct properties. This structural difference allows for the formation of peptides, known as β-peptides, which can assemble into incredibly stable secondary structures. researchgate.netacs.org A key advantage of incorporating β-amino acids into biologically active peptides is the significant enhancement of their stability and resistance to proteolytic degradation in the body compared to their natural α-peptide counterparts. researchgate.netacs.org

The contemporary significance of β-amino acids is underscored by their wide array of demonstrated biological activities. Research has shown these compounds and their derivatives to possess hypoglycemic, antiketogenic, antifungal, antibacterial, anticancer, anthelminthic, and potent insecticidal characteristics. hilarispublisher.comresearchgate.nethilarispublisher.com This broad spectrum of activity has cemented their role as important intermediates in drug discovery and has made them a major focus in medicinal chemistry for the treatment of various diseases. numberanalytics.comresearchgate.net

Structural Classification and Importance of Aryl-Substituted β-Amino Acids

β-amino acids can be broadly classified based on the substitution pattern on their carbon backbone. The primary classifications for open-chain chiral β-amino acids depend on whether substituents are located at the α-position (the carbon bearing the carboxyl group), the β-position (the carbon bearing the amino group), or at both positions. psu.edu Aryl-substituted β-amino acids, a critical subclass, feature an aromatic ring system as a substituent.

| Classification | Description |

| α-Aryl-β-amino acids | An aryl group is attached to the α-carbon. An example is (S)-3-Amino-2-phenylpropionic acid, found in the structure of penicillin betacine. psu.edu |

| β-Aryl-β-amino acids | An aryl group is attached to the β-carbon. This is a common motif in various natural products. |

The importance of aryl-substituted β-amino acids is highlighted by their presence in several significant, biologically active natural products. For instance, β-Tyrosine, a β-aryl-β-amino acid, is a component of jasplakinolide, a marine sponge metabolite with insecticidal and antifungal properties. psu.edu Similarly, (R)-3-amino-3-phenylpropionic acid is a key structural element in astins, a group of cyclic peptides with notable antitumor properties. psu.edu The prevalence of this structural motif in nature has inspired the development of synthetic analogs for therapeutic purposes, including potent nonpeptide integrin antagonists and broad-spectrum carbapenem (B1253116) drugs. psu.edu

Research Trajectory and Scientific Relevance of 3-Amino-3-(2-ethoxyphenyl)propanoic Acid Analogs

While specific research literature on this compound is not extensively detailed, the research trajectory and scientific relevance of this compound can be inferred from the considerable investigation into its structural analogs. The core structure, a propanoic acid with a substituted aryl group at the 3-position, serves as a versatile scaffold in medicinal chemistry for targeting a variety of biological systems.

Studies on closely related 3-arylpropanoic acid derivatives reveal a clear trend toward developing targeted therapeutics. For example, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their potential as potent and selective EP3 receptor antagonists. nih.gov This line of research demonstrates the utility of the 3-arylpropanoic acid backbone in designing molecules that can modulate specific receptor activity.

Furthermore, the scaffold is prominent in the development of novel anticancer agents.

One study explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, identifying compounds that could reduce cancer cell viability and migration while exhibiting favorable cytotoxicity profiles towards noncancerous cells. mdpi.com The most promising compound from this research also showed potent antioxidant properties. mdpi.com

Another investigation focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which demonstrated structure-dependent antiproliferative activity against human lung cancer cells. mdpi.com

The versatility of this chemical class extends to antimicrobial applications. Research into 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids led to the synthesis of new derivatives, some of which exhibited discrete antimicrobial activity. researchgate.net The table below summarizes the research focus for various analogs, highlighting the broad therapeutic potential of this structural class.

| Analog Class | Research Focus | Potential Application |

| 3-(2-Aminocarbonylphenyl)propanoic acid analogs | EP3 receptor antagonists nih.gov | Targeted receptor modulation |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Anticancer and antioxidant agents mdpi.com | Oncology, oxidative stress |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Antiproliferative agents mdpi.com | Oncology (Lung Cancer) |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives | Antimicrobial and plant growth promotion researchgate.net | Infectious disease, Agriculture |

Collectively, the extensive research on these analogs suggests that the this compound scaffold is a scientifically relevant and promising structure for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(2-ethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWPOXWUXDQVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396176 | |

| Record name | 3-amino-3-(2-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299440-58-7 | |

| Record name | 3-amino-3-(2-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Their Biological Implications

Significance of Absolute Stereochemistry in β-Amino Acid Functionality

The absolute stereochemistry—the precise three-dimensional configuration of atoms at a chiral center—is paramount to the biological function of β-amino acids. acs.org Biological systems, composed of chiral molecules like proteins and nucleic acids, are inherently stereoselective. nih.gov An enzyme's active site or a receptor's binding pocket is shaped to accommodate a substrate or ligand with a specific stereochemical configuration, much like a lock accepts only a specific key. acs.orgnih.gov

For β-amino acids, the distinction between enantiomers (non-superimposable mirror images, designated as R or S) can lead to vastly different biological outcomes. One enantiomer might be a potent therapeutic agent, while its mirror image could be inactive or even toxic. nih.gov This principle is driven by the fact that the spatial orientation of functional groups determines the potential for specific intermolecular interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions, with a biological target. nih.gov The functionality of β-amino acid-containing natural products, which exhibit a wide range of bioactivities, is directly tied to the specific stereochemistry of their constituent β-amino acid units. nih.gov

For example, in the context of dipeptidyl peptidase IV (DPP-4) inhibitors, the stereochemistry of the β-amino group was found to be critical for inhibitory potency, with the R-configuration being significantly favored over the S-configuration. rsc.org This highlights that the absolute configuration dictates the molecular complementarity with the enzyme's active site. rsc.org

Stereochemical Purity in Synthetic Preparation and Biological Evaluation

Given the stereospecific nature of biological interactions, the evaluation of any biologically active compound requires samples of high stereochemical purity. The presence of an unwanted enantiomer can lead to misleading pharmacological data, potentially masking the true activity of the desired compound or introducing unintended off-target effects. nih.gov Therefore, the development of synthetic methods that provide enantiomerically pure β-amino acids is a significant area of chemical research. researchgate.net

Numerous strategies have been established to achieve high stereochemical purity in the synthesis of β-amino acids. These include:

Asymmetric Catalysis: The use of chiral catalysts, such as rhodium or ruthenium complexes, to guide a reaction towards the formation of one specific enantiomer. hilarispublisher.com

Enzymatic Resolution: Employing enzymes like lipases or transaminases that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. nih.govmdpi.comnih.gov For instance, ω-transaminases have been used for the kinetic resolution of racemic β-amino acids to produce the desired (R)-β-amino acids with excellent enantiomeric excess (>99%). nih.gov

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step. acs.org

The rigorous purification and characterization of the resulting enantiomers are essential final steps before biological evaluation. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are used to confirm the enantiomeric excess (ee) of the synthetic product, ensuring that biological testing is performed on a compound of defined stereochemistry. nih.gov

Table 1: Selected Methods for Enantioselective Synthesis of β-Amino Acids

| Synthetic Method | Key Reagent/Catalyst | Typical Outcome | Reference |

|---|---|---|---|

| Enzymatic Resolution | Lipase (B570770) PSIM (from Burkholderia cepacia) | Separation of racemic β-amino esters to yield (R)-esters and (S)-acids with ≥99% ee. | mdpi.com |

| Enzymatic Kinetic Resolution | (S)-ω-transaminase | Production of (R)-β-amino acids from racemic mixtures with >99% ee. | nih.gov |

| Asymmetric Hydrogenation | Ru and Rh chiral phosphine (B1218219) catalysts | High yield (90%) and enantioselectivity for N-acyl-β-(amino) acrylates. | hilarispublisher.com |

| Chiral Auxiliary Approach | Chiral hydroxylamine (B1172632) derived from α-methylbenzylamine | Provides access to both enantiomers of protected β²-amino acids. | acs.org |

Stereoselective Interactions with Biomolecules

The interactions between β-amino acids and biomolecules are fundamentally stereoselective. Enzymes that metabolize or synthesize these compounds often exhibit high specificity for one enantiomer. For example, transaminases can be (R)- or (S)-selective, catalyzing the transfer of an amino group to or from a specific stereoisomer of a β-amino acid. researchgate.net

This stereoselectivity is also evident in how β-amino acid-containing peptides interact with larger protein structures. The ribosome, the cellular machinery for protein synthesis, has a strong bias against incorporating β-amino acids into growing polypeptide chains, but engineered ribosomes have shown the ability to incorporate them with a preference for a specific regio- and stereoisomer. nih.gov

In drug design, exploiting stereoselectivity is a powerful strategy. A fascinating example involves peptide inhibitors of the β-amyloid peptide (Aβ), which is associated with Alzheimer's disease. Unexpectedly, D-enantiomers of certain peptide inhibitors were found to be more potent at inhibiting Aβ fibril formation and reducing neurotoxicity than their natural L-enantiomer counterparts. nih.gov This demonstrates a case of heterochiral stereoselectivity, where a biological target preferentially interacts with a ligand of the opposite chirality. nih.gov Such findings underscore the importance of evaluating all stereoisomers of a potential drug candidate, as biological activity is not always predictable based on the natural configuration.

Table 2: Examples of Stereoselective Interactions of Amino Acid Derivatives

| Biomolecule/System | Interacting Ligand/Substrate | Observed Stereoselectivity | Reference |

|---|---|---|---|

| Dipeptidyl peptidase IV (DPP-4) | β-amino-N-acylhydrazones | The R-configuration was strongly favored for inhibitory activity, with an eudysmic ratio of 8.81. | rsc.org |

| β-amyloid peptide (Aβ) | KLVFFA peptide inhibitor | The D-enantiomer of the peptide was a more potent inhibitor of Aβ fibrillogenesis and toxicity than the L-enantiomer. | nih.gov |

| ω-Transaminase from Variovorax boronicumulans | Aromatic and aliphatic β-amino acids | The enzyme specifically deaminates the D-form of β-amino acids. | researchgate.net |

| Engineered Ribosome | β-aminoacyl-tRNAs | Displays a preference for incorporating β-amino acids with a specific regio- and stereochemistry during protein synthesis. | nih.gov |

Theoretical and Computational Investigations of 3 Amino 3 2 Ethoxyphenyl Propanoic Acid

Molecular Geometry and Conformational Analysis

Table 1: Predicted Key Dihedral Angles in Low-Energy Conformers of 3-Amino-3-(2-ethoxyphenyl)propanoic Acid Note: These values are illustrative and based on theoretical principles derived from analogous structures.

| Torsion Angle | Description | Predicted Stable Angles (°) | Rationale |

| τ1 (N-Cα-Cβ-C(aryl)) | Rotation around the Cα-Cβ bond | ~60, 180, -60 | Minimizes steric interactions between the amino group and the aryl substituent, typical for β-amino acids. researchgate.net |

| τ2 (Cα-Cβ-C(aryl)-C(aryl)) | Rotation of the phenyl ring | ~45, 135 | Avoids steric clash between the propanoic acid backbone and the ortho-ethoxy group. |

| τ3 (C(aryl)-O-CH₂-CH₃) | Rotation of the ethyl group | ~180 (anti), ±60 (gauche) | The extended (anti) conformation is generally favored to reduce steric hindrance. |

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are indispensable tools for probing the molecular and electronic structure of molecules like this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed to optimize the molecular geometry and calculate a wide array of properties. scirp.orgepstem.net

DFT calculations can be used to determine fundamental electronic properties that govern the molecule's reactivity. nih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-ethoxyphenyl ring, which acts as the principal electron-donating moiety. Conversely, the LUMO is likely centered on the electron-accepting carboxylic acid group. The electron-donating nature of the ethoxy group would raise the HOMO energy, potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity compared to its unsubstituted phenyl counterpart. nih.gov Other reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be derived from these orbital energies to provide a comprehensive picture of the molecule's chemical behavior. researchgate.net

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations Note: These are qualitative predictions based on the molecular structure.

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Relatively high | Indicates strong electron-donating capacity, centered on the ethoxyphenyl ring. |

| LUMO Energy | Relatively low | Indicates electron-accepting capacity, centered on the carboxylic acid group. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of kinetic stability and chemical reactivity. |

| Dipole Moment | Significant | Arises from the polar amino and carboxylic acid groups, as well as the ether linkage. |

The presence of both electron-donating (ethoxyphenyl) and electron-accepting (carboxylic acid) groups within the same molecule suggests the potential for intramolecular charge transfer (ICT). mdpi.com Upon electronic excitation, an electron can be promoted from the HOMO (donor) to the LUMO (acceptor), resulting in a significant change in the molecule's dipole moment. This ICT character is crucial for understanding the molecule's photophysical properties and its potential in nonlinear optics.

The first hyperpolarizability (β), a measure of a molecule's nonlinear optical response, is highly dependent on such charge-transfer characteristics. Molecules with a large change in dipole moment between the ground and excited states tend to exhibit high β values. Theoretical calculations can quantify the magnitude of this charge transfer and predict the hyperpolarizability, offering insights into the material's potential for applications in optical devices. aip.orgarxiv.org

The properties of amino acids are profoundly influenced by their solvent environment. scirp.org In the gas phase or nonpolar solvents, this compound is expected to exist primarily in its neutral form. However, in polar protic solvents like water, it is likely to favor a zwitterionic form, where the carboxylic acid group is deprotonated (–COO⁻) and the amino group is protonated (–NH₃⁺).

Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the molecule's geometry and energetics. rsc.orgresearchgate.net These calculations consistently show that increasing solvent polarity stabilizes the zwitterionic tautomer due to favorable dipole-dipole interactions between the solute and solvent molecules. scirp.org This tautomeric equilibrium is critical for the molecule's solubility, acid-base properties, and its mode of interaction with biological targets. The solvent can also influence the conformational preferences by stabilizing conformers with larger dipole moments. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Phenylpropanoic acid derivatives have been identified as potent modulators of G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes treatment. skku.edu Therefore, QSAR models could be developed to predict the potential GPR40 agonist activity of this compound.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve several steps. First, a dataset of structurally similar phenylpropanoic acids with known GPR40 activities would be compiled. The molecules would then be aligned based on a common scaffold. From these aligned structures, various molecular field descriptors (e.g., steric, electrostatic, hydrophobic) would be calculated. Statistical methods are then used to build a model that correlates these descriptors with biological activity. The resulting model and its contour maps can highlight which structural features are favorable or unfavorable for activity, thereby guiding the design of new, more potent analogues. For this compound, the size and electronic properties of the 2-ethoxy group, and the stereochemistry at the Cβ position, would be critical parameters within such a model.

Table 3: Key Descriptors in a Hypothetical QSAR Model for GPR40 Activity

| Descriptor Type | Potential Influence of the 2-Ethoxy Group | Rationale for Importance |

| Steric Fields (CoMFA/CoMSIA) | Favorable in specific regions | The size and shape of the substituent must fit within the receptor's binding pocket. |

| Electrostatic Fields (CoMFA/CoMSIA) | Favorable negative potential | The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor. |

| Hydrophobic Fields (CoMSIA) | Favorable | The ethyl and phenyl components contribute to hydrophobic interactions within the binding site. |

| Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | Acceptor field is significant | The ether oxygen can engage in hydrogen bonding with receptor residues. |

Reaction Mechanism Studies and Optimization of Synthetic Pathways

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various routes, with one of the most common being a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297). scribd.comresearchgate.net For this compound, the logical starting material would be 2-ethoxybenzaldehyde (B52182).

The proposed reaction mechanism proceeds through several key steps:

Knoevenagel Condensation: 2-ethoxybenzaldehyde reacts with malonic acid to form an arylidene malonic acid intermediate.

Michael Addition: Ammonia attacks the β-carbon of the α,β-unsaturated system in a conjugate addition.

Decarboxylation: The resulting intermediate undergoes decarboxylation upon heating to yield the final β-amino acid product.

In Vitro Biological Activity Profiling and Mechanistic Studies

Enzyme Interaction and Inhibition Kinetics

Studies into the enzymatic interactions of 3-Amino-3-(2-ethoxyphenyl)propanoic acid have explored its potential as an inhibitor of metabolic enzymes and its general binding affinities.

Pyruvate carboxylase (PC) is a crucial enzyme in gluconeogenesis and other anaplerotic pathways, catalyzing the carboxylation of pyruvate to oxaloacetate wikipedia.orgnih.gov. As a member of the biotin-dependent carboxylase family, its activity is vital for intermediary metabolism in many tissues, including the brain nih.gov. Competitive inhibition occurs when a molecule structurally similar to the enzyme's substrate binds to the active site, preventing the natural substrate from binding. While β-amino acids can be designed to interact with various enzymes, specific kinetic studies detailing the competitive inhibition of pyruvate carboxylase by this compound are not extensively documented in publicly available literature. Such studies would typically involve measuring the rate of the enzymatic reaction at different substrate concentrations in the presence and absence of the inhibitor to determine the Michaelis constant (K_m) and the inhibition constant (K_i).

The binding affinity of a compound to an enzyme is a measure of the strength of their interaction, often quantified by the dissociation constant (K_d). Modulatory effects can include either the enhancement (activation) or reduction (inhibition) of enzyme activity. Phenolic scaffolds, such as the one present in this compound, can facilitate robust hydrogen bonding, which is crucial for high-affinity target binding mdpi.com. The synthetic versatility of 3-aminopropanoic acid derivatives allows for modifications that can be tailored to optimize biological activity and specificity mdpi.com. While the broad biological activities of β-amino acid derivatives have been noted, specific binding affinity data for this compound across a panel of enzymes are not detailed in the available research.

In Vitro Antimicrobial Spectrum and Efficacy

There is no specific data available in the scientific literature detailing the in vitro antimicrobial spectrum and efficacy of this compound. Research has been conducted on derivatives of similar core structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, which have shown some antimicrobial properties. nih.govmatilda.sciencesemanticscholar.orgresearchgate.netnih.gov However, these findings cannot be directly attributed to this compound.

Antibacterial Activity Against Bacterial Strains

No studies were identified that specifically tested the antibacterial activity of this compound against any bacterial strains. Therefore, no data on its minimum inhibitory concentrations (MIC) or spectrum of activity is available.

Antifungal Activity Assessment

There is no available research assessing the in vitro antifungal activity of this compound. While related compounds have been investigated for antifungal properties, the efficacy of this specific molecule remains uncharacterized. nih.govmatilda.sciencesemanticscholar.orgresearchgate.netnih.gov

Antitubercular Activity

A thorough search of scientific databases did not yield any studies on the in vitro antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial species.

Cellular Uptake and Transport Studies (In Vitro)

No information is available regarding the cellular uptake and transport mechanisms of this compound.

Characterization of Amino Acid Transporter Substrate Profile

There are no studies characterizing whether this compound acts as a substrate for any known amino acid transporters. Research on excitatory amino acid transporters (EAATs) has identified substrates like L-glutamate, L-aspartate, and L-cysteine, but has not investigated this specific compound. nih.gov

Additional In Vitro Pharmacological Applications

Beyond the antimicrobial and cellular transport aspects, there is a lack of published data on other in vitro pharmacological applications for this compound. While derivatives of related structures have been explored for anticancer and antioxidant properties, these findings are not directly applicable to the specified compound. mdpi.com

Neuropharmacological Activity Investigations

A thorough review of scientific literature reveals a lack of specific in vitro studies investigating the neuropharmacological activity of this compound. While research into the broader class of β-amino acids and their derivatives has identified compounds with activity at various neurological targets, including N-methyl-D-aspartate (NMDA) receptors, no such data is currently available for this specific molecule. Therefore, the neuropharmacological profile of this compound remains to be elucidated.

Potential in Metabolic Regulation

Similarly, there is a scarcity of in vitro research on the direct role of this compound in metabolic regulation. The metabolic functions of aromatic amino acids, in general, are well-documented, with their involvement in numerous biosynthetic pathways and their impact on cellular energy metabolism being subjects of extensive study. frontiersin.org However, specific investigations into how this compound might influence these pathways, such as its potential effects on enzyme kinetics or cellular signaling related to metabolism, have not been reported in the available scientific literature.

Antioxidant Activity in Related Compounds

While direct antioxidant studies on this compound are not available, research on structurally related compounds provides some insights into potential antioxidant activity. The presence of a phenolic ether (ethoxyphenyl group) is a feature found in compounds that have been investigated for their ability to scavenge free radicals.

Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated that this scaffold can be a promising basis for the development of compounds with both anticancer and antioxidant properties. mdpi.comresearchgate.net For instance, certain derivatives have shown potent antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comresearchgate.net Another study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide also reported significant antioxidant activity, with some compounds exceeding the radical scavenging capacity of ascorbic acid. nih.gov

The antioxidant properties of these related compounds are often attributed to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species. While this compound possesses an ethoxy group rather than a hydroxyl group on the phenyl ring, the electronic properties of the substituted benzene ring could still play a role in its redox chemistry. However, without direct experimental data, the antioxidant potential of this compound remains speculative.

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were also synthesized and evaluated for their in vitro antiproliferative activity, with some exhibiting antioxidant properties. mdpi.com The structure-activity relationship in these studies often highlights the importance of specific substituents on the aromatic rings in modulating biological activity.

The following table summarizes the antioxidant activity of some propanoic acid derivatives, providing context for the potential, yet unconfirmed, activity of this compound.

| Compound/Derivative Class | Assay | Finding |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | DPPH radical scavenging | Potent antioxidant properties observed in some derivatives. mdpi.comresearchgate.net |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | DPPH radical scavenging | Some derivatives showed antioxidant activity higher than ascorbic acid. nih.gov |

Role in Medicinal Chemistry and Drug Discovery

β-Amino Acids as Chiral Building Blocks and Molecular Scaffolds

β-Amino acids, including structures like 3-Amino-3-(2-ethoxyphenyl)propanoic acid, are fundamental chiral building blocks in modern synthetic and medicinal chemistry. nih.govresearchgate.net Their utility stems from their ability to introduce conformational constraints and increase the proteolytic stability of peptide-based molecules. nih.gov Unlike their α-amino acid counterparts, the additional methylene (B1212753) group in the backbone of β-amino acids allows for the formation of stable, predictable secondary structures, such as helices, turns, and sheets. acs.orghilarispublisher.com This structural control is crucial for designing molecules that can mimic or disrupt biological interactions with high specificity.

Furthermore, these compounds serve as versatile molecular scaffolds. A scaffold is a core chemical structure upon which various functional groups can be built to create a family of related compounds. The 3-amino-3-arylpropanoic acid framework provides a rigid and defined three-dimensional arrangement, allowing chemists to systematically modify substituents on the aromatic ring (like the ethoxy group) or the carboxylic acid and amino moieties to explore structure-activity relationships (SAR). acs.org

Utility in Combinatorial Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govamericanpeptidesociety.org β-Amino acids are highly valuable building blocks for generating such libraries. nih.govacs.org The "split-and-mix" synthesis strategy, often performed on a solid phase, allows for the creation of millions of unique peptide variants simultaneously. americanpeptidesociety.orgacs.org

The inclusion of β-amino acids like this compound in these libraries offers several advantages:

Increased Chemical Diversity : They expand the range of available chemical structures beyond the 20 proteinogenic α-amino acids, leading to novel molecular shapes and functionalities. nih.govnih.gov

Enhanced Stability : Peptides and other molecules containing β-amino acids show significantly increased resistance to degradation by proteolytic enzymes, a critical feature for developing viable drug candidates. nih.govacs.org

Structural Rigidity : They introduce conformational rigidity into oligomers, which can lead to higher binding affinities and selectivities for biological targets. nih.gov

Recent advancements, such as the use of microwave irradiation, have further optimized the solid-phase synthesis of β-peptide libraries, making the process more efficient and suitable for high-throughput screening campaigns aimed at discovering new bioactive compounds. acs.org

Precursors for Complex Bioactive Molecules (e.g., β-Peptides, β-Lactams)

β-Amino acids are essential precursors for the synthesis of more complex and biologically active molecules. Two prominent examples are β-peptides and β-lactams.

β-Peptides: These are polymers composed entirely of β-amino acid residues. wikipedia.org They are known for forming stable, well-defined secondary structures, and their resistance to enzymatic degradation makes them promising candidates for therapeutic applications where natural peptides would fail. acs.orghilarispublisher.com Synthetic peptides incorporating β-amino acids have shown potent pharmacological activities, including antimicrobial effects. hilarispublisher.com

β-Lactams: The four-membered ring of the β-lactam is a cornerstone of many antibiotics. There is a close synthetic relationship between β-amino acids and β-lactams. β-Lactams can serve as versatile intermediates for the stereoselective synthesis of various α- and β-amino acid derivatives and the peptides derived from them. nih.govresearchgate.netresearchgate.net This synthetic pathway allows for the creation of optically pure products due to the mild reaction conditions and highly stereoselective methods used to construct the initial β-lactam ring. nih.govresearchgate.net

| Precursor Molecule | Resulting Bioactive Molecule | Key Advantages |

| β-Amino Acid | β-Peptide | Enhanced proteolytic stability, formation of stable secondary structures. acs.orghilarispublisher.com |

| β-Amino Acid | β-Lactam Derivative | Serves as a key structural motif in antibiotics. |

| β-Lactam | β-Amino Acid-Derived Peptide | Provides a stereoselective route to optically pure peptide structures. nih.govresearchgate.net |

Design and Development of Pharmacological Agents

The unique structural and physicochemical properties of β-amino acids make them attractive scaffolds for the design of new pharmacological agents. hilarispublisher.commdpi.com By incorporating the 3-amino-3-arylpropanoic acid motif, medicinal chemists can develop molecules targeting a wide range of diseases. For instance, recent studies have shown that derivatives of similar propanoic acid scaffolds exhibit significant potential as anticancer agents.

One study highlighted that derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid showed potent antiproliferative activity against both drug-sensitive and drug-resistant lung cancer cell lines. mdpi.com Another research effort demonstrated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid could serve as a novel scaffold for developing compounds with both anticancer and antioxidant properties. mdpi.com These findings underscore the potential of the 3-amino-propanoic acid core in generating novel therapeutic candidates.

The development process often involves creating a series of analogues to establish a clear structure-activity relationship (SAR). For a compound like this compound, this could involve:

Modifying the substituent on the phenyl ring (e.g., changing the position or nature of the ethoxy group).

Alkylating the amino group.

Converting the carboxylic acid to an ester or amide.

This systematic approach allows researchers to fine-tune the molecule's properties to maximize potency and selectivity while minimizing potential side effects. acs.org

Scaffold Hopping and Structural Modification in Drug Design

Scaffold hopping is a key strategy in modern drug discovery that involves replacing the core structure (scaffold) of a known active compound with a chemically different but functionally equivalent one. uniroma1.itnih.gov This technique is used to discover novel compounds that may have improved properties, such as enhanced efficacy, better metabolic stability, or a more favorable intellectual property position. researchgate.netbiosolveit.de

A scaffold like this compound can be utilized in this strategy in two main ways:

As a Novel Scaffold: It can be identified through a scaffold hopping search starting from a known drug, where it replaces the original core while maintaining the key pharmacophoric features required for biological activity.

As a Starting Point: A known active compound containing this scaffold can be the starting point for further modification. The propanoic acid backbone could be replaced with a different chemical group that preserves the spatial arrangement of the essential functional groups.

This approach is particularly useful for overcoming the metabolic liabilities often associated with aromatic compounds. By replacing a metabolically unstable aromatic ring with a more robust scaffold, chemists can design drugs with improved pharmacokinetic profiles. researchgate.net Computational methods are essential for modern scaffold hopping, using techniques like virtual screening, fragment replacement, and shape-based similarity searches to identify promising new core structures. uniroma1.itbiosolveit.de

| Drug Design Strategy | Description | Application to this compound |

| Structure-Activity Relationship (SAR) | Systematic modification of a molecule to determine which parts are responsible for its biological activity. acs.org | Modifying the ethoxy group, amino function, or carboxyl group to optimize pharmacological properties. |

| Scaffold Hopping | Replacing the core structure of a known active compound with a chemically different but functionally similar one. nih.gov | Using the 3-amino-3-arylpropanoic acid core to replace an existing pharmacophore to generate novel drug candidates with improved properties. |

| Bioisosteric Replacement | Exchanging one chemical group for another with similar physical or chemical properties to enhance a desired biological effect. | Replacing the phenyl ring with a different aromatic or heterocyclic system to improve metabolic stability or binding affinity. |

Future Prospects and Research Directions

Advancement of Novel Synthetic Strategies for Arylpropanoic Acids

The development of efficient and versatile synthetic methods is crucial for the exploration of new chemical entities. For arylpropanoic acids, including 3-Amino-3-(2-ethoxyphenyl)propanoic acid, future research will likely focus on several key areas of synthetic innovation.

One promising avenue is the continued development of palladium-catalyzed cross-coupling reactions. mdpi.com These methods have become state-of-the-art for the synthesis of 2-arylpropanoic acids and offer a flexible approach to creating a diverse range of analogs. mdpi.com Future advancements may include the design of more active and robust catalyst systems, the use of more environmentally benign reaction conditions, and the expansion of substrate scope to allow for the introduction of a wider variety of functional groups. mdpi.com

Another area of focus is the development of asymmetric synthetic routes to produce enantiomerically pure arylpropanoic acids. Many compounds in this class possess a chiral center, and the different enantiomers often exhibit distinct biological activities and metabolic profiles. frontiersin.org Biocatalysis, utilizing enzymes such as esterases, has shown promise for the kinetic resolution of racemic mixtures of 2-arylpropionic acids, and further protein engineering efforts could lead to highly efficient and selective catalysts for the synthesis of specific stereoisomers. frontiersin.org

Furthermore, the exploration of novel reaction pathways, such as those involving C-H activation, could provide more direct and atom-economical routes to arylpropanoic acid derivatives. These strategies would reduce the number of synthetic steps and the generation of waste, making the synthesis more efficient and sustainable.

A representative overview of synthetic strategies for related arylpropanoic acids is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages | Key Research Areas |

| Palladium-Catalyzed Carbonylation | Introduction of a carbonyl group into an aryl halide or triflate, followed by further functionalization. mdpi.comresearchgate.net | High functional group tolerance, well-established methodology. | Development of more active and stable catalysts, use of greener solvents. |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral precursor to establish the stereocenter. researchgate.net | High enantioselectivity, potential for large-scale synthesis. | Design of new chiral ligands, optimization of reaction conditions. |

| Biocatalytic Resolution | Enzymatic separation of a racemic mixture to obtain a single enantiomer. frontiersin.org | High selectivity, mild reaction conditions. | Protein engineering to improve enzyme activity and substrate scope. |

| Friedel-Crafts Acylation | Acylation of an aromatic ring followed by reduction and further modification. mdpi.com | Readily available starting materials, well-understood mechanism. | Improving regioselectivity, use of solid acid catalysts. |

Integration of Advanced Computational Techniques for Rational Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.govnih.gov For this compound and its analogs, computational techniques can be applied at various stages of the research and development process.

Structure-based drug design (SBDD) approaches can be utilized if the three-dimensional structure of a biological target is known. nih.gov Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to the active site of a target protein. researchgate.net This information can guide the design of new analogs with improved potency and selectivity.

In the absence of a known target structure, ligand-based drug design (LBDD) methods can be employed. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can identify correlations between the chemical structures of a series of compounds and their biological activities. jocpr.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. jocpr.com

Advanced computational methods, such as molecular dynamics (MD) simulations, can provide insights into the dynamic behavior of ligand-target complexes, helping to understand the molecular basis of binding and to predict the effects of mutations. researchgate.net Furthermore, machine learning and artificial intelligence are increasingly being used to analyze large datasets and to develop predictive models for various properties, including bioactivity, pharmacokinetics, and toxicity. nih.govplos.org

The integration of these computational techniques can significantly accelerate the drug discovery process, reducing the time and cost associated with the identification and optimization of new drug candidates. researchgate.net A summary of computational approaches is provided in Table 2.

| Computational Technique | Application in Drug Design | Expected Outcome |

| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a target protein. researchgate.net | Identification of key binding interactions, ranking of potential drug candidates. |

| QSAR Modeling | Establishing a mathematical relationship between chemical structure and biological activity. jocpr.com | Prediction of the activity of unsynthesized compounds, guiding lead optimization. |

| Molecular Dynamics Simulations | Simulating the movement of atoms and molecules over time to study the stability and dynamics of ligand-protein complexes. researchgate.net | Understanding the mechanism of binding, assessing the impact of conformational changes. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. nih.gov | Virtual screening of compound libraries to identify new hits with the desired activity. |

Identification of Underexplored Biological Targets and Mechanisms

A critical aspect of future research on this compound will be the identification of its biological targets and the elucidation of its mechanisms of action. While the broader class of arylpropanoic acids is known to interact with various enzymes and receptors, the specific targets for this particular compound remain to be determined. humanjournals.com

Modern approaches to target identification include chemoproteomics, where chemical probes are used to isolate and identify the protein targets of a small molecule from complex biological samples. Another strategy is phenotypic screening, where compounds are tested in cell-based or whole-organism assays to identify those that produce a desired biological effect. Subsequent studies are then conducted to deconvolute the mechanism of action and identify the molecular target.

The exploration of novel biological targets is also a key area of research. nih.govfrontiersin.org Advances in genomics, proteomics, and systems biology are continuously revealing new potential targets for therapeutic intervention. frontiersin.org By screening this compound and its derivatives against a panel of these emerging targets, it may be possible to uncover novel therapeutic applications.

Understanding the mechanism of action at a molecular level is crucial for the development of safe and effective drugs. This involves not only identifying the primary target but also characterizing the downstream signaling pathways that are modulated by the compound. Such knowledge can help to predict potential side effects and to identify patient populations that are most likely to respond to treatment.

| Approach | Description | Goal |

| Chemoproteomics | Use of chemical probes to identify protein-ligand interactions in a complex biological system. | Direct identification of the protein targets of this compound. |

| Phenotypic Screening | Screening of compounds in cell-based or organismal models to identify desired biological responses. | Discovery of novel biological activities and therapeutic applications. |

| Target-Based Screening | Testing compounds against a panel of known or putative biological targets. | Identification of specific molecular targets and pathways modulated by the compound. |

| Computational Target Prediction | In silico methods to predict potential biological targets based on the chemical structure of the compound. plos.org | Generation of hypotheses for experimental validation. |

Interdisciplinary Research for Therapeutic Innovations

The successful translation of a promising chemical compound into a clinically effective therapeutic requires a collaborative, interdisciplinary approach. aacrjournals.orgcambridge.orgnih.gov The future development of this compound will necessitate the integration of expertise from various scientific disciplines.

Medicinal chemists will be responsible for the design and synthesis of new analogs with improved properties. cambridge.org Biologists and pharmacologists will conduct in vitro and in vivo studies to evaluate the efficacy and safety of these compounds. careersinpsychology.org Computational scientists will use in silico methods to guide the design process and to analyze experimental data. nih.gov

Furthermore, collaborations with clinicians will be essential to ensure that the research is focused on addressing unmet medical needs and to facilitate the design of clinical trials. nih.gov Experts in formulation science will be needed to develop appropriate delivery systems to ensure that the drug reaches its target in the body.

By fostering a collaborative environment where scientists from different fields can work together, it will be possible to overcome the challenges of drug discovery and to accelerate the development of new therapeutic innovations. aacrjournals.org This interdisciplinary approach will be crucial for unlocking the full therapeutic potential of this compound and other promising drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-3-(2-ethoxyphenyl)propanoic acid, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via enantioselective methods, such as chiral auxiliary-assisted alkylation of 2-ethoxyphenylacetamide derivatives followed by hydrolysis. For example, asymmetric hydrogenation using palladium catalysts (e.g., Pd/C with chiral ligands like BINAP) yields high enantiomeric excess (>90%) . Purification via recrystallization in ethanol/water (3:1 v/v) improves purity (>98%). Key parameters include reaction temperature (25–40°C) and pH control during hydrolysis (pH 6–7) to prevent racemization .

Q. How can the structural and stereochemical integrity of this compound be validated?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) and chiral HPLC. For NMR, the β-proton (δ 3.8–4.2 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) are diagnostic. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 80:20) confirms enantiopurity . X-ray crystallography of derivatives (e.g., benzoylated analogs) resolves absolute configuration .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store at –20°C under inert gas (N₂/Ar) in amber vials. Aqueous solutions should be prepared fresh or stabilized with 0.1% ascorbic acid to prevent degradation. Monitor via TLC (Rf 0.3 in ethyl acetate/methanol 4:1) for decomposition products .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy group influence reactivity in peptide coupling or derivatization?

- Methodological Answer : The ethoxy group’s electron-donating nature enhances nucleophilicity at the β-carbon, facilitating Michael additions (e.g., with maleimides). However, steric hindrance reduces acylation efficiency. Optimize coupling reagents: HATU/DIPEA in DMF achieves >80% yield for amide formation, while EDCI/HOBt is less effective (<50%) . Computational modeling (DFT) predicts reactivity trends for rational design .

Q. What strategies resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. receptor agonism)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). For example, in vitro kinase inhibition (IC₅₀ 12 µM) is pH-sensitive, with maximal activity at pH 7.4. Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics and rule off-target effects. Compare cell-free vs. cellular assays: membrane permeability (logP 1.2) limits intracellular efficacy .

Q. How can isotopic labeling (²H/¹³C) be applied to study metabolic pathways of this compound?

- Methodological Answer : Synthesize deuterated analogs via catalytic deuteration (Pd/BaSO₄ in D₂O) at the β-position. Use ¹³C-labeled sodium cyanide in Strecker synthesis for carboxylate labeling. Track metabolism in hepatocyte models using LC-MS/MS with MRM transitions (e.g., m/z 224→180 for parent, m/z 227→183 for ²H₃-labeled) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: General scheme for the one-pot synthesis of 3-amino-3-arylpropanoic acids.

Figure 1: General scheme for the one-pot synthesis of 3-amino-3-arylpropanoic acids.